molecular formula C11H16N2OS B2579947 1-Imino-5-phenyl-1,4-thiazepane 1-oxide CAS No. 2413877-84-4

1-Imino-5-phenyl-1,4-thiazepane 1-oxide

Cat. No. B2579947
CAS RN: 2413877-84-4
M. Wt: 224.32
InChI Key: LZEZBLOPHNDGPJ-UHFFFAOYSA-N
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Description

1-Imino-5-phenyl-1,4-thiazepane 1-oxide is a heterocyclic compound that has been widely studied in the field of medicinal chemistry. It is a member of the thiazepane family, which is known for its diverse biological activities. The compound has been found to have potential applications in the treatment of various diseases, including cancer and neurological disorders.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

A notable application of compounds related to "1-Imino-5-phenyl-1,4-thiazepane 1-oxide" is in the field of organic synthesis. For example, a study describes a new approach to the synthesis of imine-containing 1,2,5-benzothiadiazepine-1,1-dioxides and 1,4-benzodiazepin-5-ones using iminophosphoranyl thiazine-S-oxides as precursors. Key steps include Staudinger reaction, aza-Wittig reaction, and the conversion of a thiazine-S-oxide into an amino ketone via a [2,3] sigmatropic rearrangement (Anwar et al., 2000).

Medicinal Chemistry and Biological Applications

In the realm of medicinal chemistry, several studies focus on the synthesis and evaluation of novel compounds with potential biological activities. One such study aimed at the synthesis and screening of novel 2-(substituted phenyl imino)-5-benzylidene-4-thiazolidinones, which exhibited significant in vivo anti-inflammatory, antinociceptive, and in vitro free-radical scavenging activities. These compounds were highlighted for their potential as non-ulcerogenic tri-action drug candidates, showing significant activities compared to standard drugs (Chawla et al., 2019).

Materials Science and Corrosion Inhibition

Compounds with structures similar to "this compound" have also been investigated as corrosion inhibitors. For instance, heterocyclic compounds, including thiadiazolines, have been studied for their effectiveness in inhibiting corrosion of mild steel in acid solutions. These compounds demonstrate good inhibition efficiency in both hydrochloric and sulfuric acid solutions, indicating their potential as corrosion inhibitors for industrial applications (Quraishi & Sardar, 2003).

properties

IUPAC Name

1-imino-5-phenyl-1,4-thiazepane 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c12-15(14)8-6-11(13-7-9-15)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEZBLOPHNDGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)CCNC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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